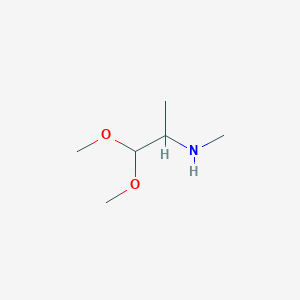

1,1-dimethoxy-N-methylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(7-2)6(8-3)9-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSYQBQWCKOQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65765-12-0 | |

| Record name | 1,1-dimethoxy-N-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Dimethoxy N Methylpropan 2 Amine

Strategic Approaches to the Formation of the gem-Dimethoxy Moiety

The creation of the 1,1-dimethoxypropane (B11042) moiety, a key structural feature, involves the protection of a carbonyl group as a dimethyl acetal (B89532). This transformation is typically accomplished through the acid-catalyzed reaction of a suitable carbonyl precursor with methanol (B129727).

The most logical precursor for this synthesis is 2-oxopropanal (methylglyoxal), which contains the necessary three-carbon backbone with carbonyl groups at positions 1 and 2. The formyl group (at position 1) is significantly more reactive than the ketone group (at position 2). This inherent difference in reactivity allows for the selective acetalization of the aldehyde.

The reaction proceeds by treating 2-oxopropanal with an excess of methanol in the presence of an acid catalyst. The equilibrium of this reaction favors the acetal product when water, a byproduct, is removed from the reaction mixture, often through the use of a Dean-Stark apparatus or a dehydrating agent. youtube.com

The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Two subsequent nucleophilic attacks by methanol molecules, followed by dehydration, yield the stable 1,1-dimethoxypropan-2-one intermediate. youtube.comyoutube.com A variety of acid catalysts can be employed for this transformation, each with specific advantages regarding reaction time and conditions. acs.orgorganic-chemistry.org

Table 1: Catalyst Options for Acetalization of Carbonyls

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Reflux in methanol, often with azeotropic removal of water. | Common, effective, and relatively inexpensive. youtube.com |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in methanol. | Strong acid, highly effective but can be corrosive and lead to side reactions if not controlled. youtube.com |

| Anhydrous HCl | Gaseous HCl bubbled through methanol solution. | Traditional method, effective but requires handling of a corrosive gas. acs.org |

| Perchloric acid on silica (B1680970) gel | Solvent-free or in alcohol. | Efficient, reusable catalyst for many aldehydes and ketones. organic-chemistry.org |

Pathways for Regioselective N-Methylation of Amines

With the key intermediate, 1,1-dimethoxypropan-2-one, in hand, the focus shifts to introducing the N-methylamino group at the C-2 position. This can be achieved through two primary synthetic routes:

Route A: Direct Reductive Amination This is a highly efficient one-pot method where 1,1-dimethoxypropan-2-one is reacted directly with methylamine (B109427) in the presence of a reducing agent. orgoreview.com This process, also known as reductive alkylation, first involves the formation of an imine intermediate from the ketone and methylamine, which is then immediately reduced to the target secondary amine. wikipedia.org This approach is favored for its atom economy and reduced number of synthetic steps. nih.gov

Route B: Indirect Amination followed by N-Methylation An alternative two-step pathway involves first performing a reductive amination on 1,1-dimethoxypropan-2-one using ammonia (B1221849) to yield the primary amine, 1,1-dimethoxypropan-2-amine. rsc.org This primary amine is then selectively methylated to introduce the final methyl group.

The premier method for this second step is the Eschweiler-Clarke reaction . This classic transformation methylates primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde (B43269). wikipedia.orgambeed.com The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide as a driving force. wikipedia.orgyoutube.com For a primary amine, this process occurs twice to yield the N,N-dimethylated product. To obtain the desired N-monomethylated product, careful control of the stoichiometry of formaldehyde is required. However, the reaction naturally favors the formation of the tertiary amine. wikipedia.org

Precursor Selection and Conversion Routes

Primary Precursor: 2-Oxopropanal (methylglyoxal) is the ideal starting material as it possesses the required three-carbon skeleton and appropriate functional groups for selective transformation.

Acetalization Step: As detailed in section 2.1, the conversion of 2-oxopropanal to 1,1-dimethoxypropan-2-one is the crucial first step.

2-Oxopropanal + 2 CH₃OH --(H⁺)--> 1,1-Dimethoxypropan-2-one + H₂O

Amination/Methylation Step: The conversion of the keto-acetal intermediate to the final product can then proceed.

Direct Route: 1,1-Dimethoxypropan-2-one + CH₃NH₂ + [Reducing Agent] --> 1,1-Dimethoxy-N-methylpropan-2-amine

Indirect Route:

1,1-Dimethoxypropan-2-one + NH₃ + [Reducing Agent] --> 1,1-Dimethoxypropan-2-amine

1,1-Dimethoxypropan-2-amine + HCHO + HCOOH --> this compound + CO₂ + H₂O

Catalysis and Reaction Condition Optimization in Dimethoxyamine Synthesis

The efficiency and selectivity of the synthesis are highly dependent on the choice of catalysts and the optimization of reaction conditions, particularly for the reductive amination step. rsc.org Catalytic hydrogenation using molecular hydrogen (H₂) is a preferred industrial method due to its low cost and high atom economy. rsc.orgresearchgate.net

The choice of catalyst and reducing agent can significantly influence the reaction's outcome, including yield and the prevention of side reactions such as the reduction of the ketone to an alcohol. rsc.org

Table 2: Selected Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Amine Source | Typical Conditions | Notes |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ | Primary or Secondary Amine | 25-80°C, 1-50 bar H₂ | Widely used, effective for many substrates. mdma.ch |

| Raney Nickel (Raney Ni) | H₂ | Ammonia or Amine | High pressure and temperature | A classic, cost-effective catalyst, though sometimes less selective. |

| Iridium Complexes (e.g., Ir@NC) | H₂ | Nitroarenes or Amines | 80-120°C, 30-50 bar H₂ | Highly active and selective heterogeneous catalysts, can be recycled. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | NaBH₃CN (stoichiometric) | Amine | Methanol, pH 6-7 | Mild, works well for acid-sensitive substrates, but is toxic and generates stoichiometric waste. orgoreview.com |

Optimization involves balancing temperature, pressure, reaction time, and catalyst loading to maximize the yield of the desired amine while minimizing the formation of byproducts. For catalytic systems using H₂, higher pressures generally favor the reaction, while temperature must be controlled to prevent over-reduction or catalyst degradation.

Green Chemistry Considerations in Synthetic Route Design

Designing a sustainable synthesis for this compound involves adhering to the principles of green chemistry.

Atom Economy: Catalytic reductive amination using molecular hydrogen is highly atom-economical, as the only byproduct is water. nih.govrsc.org This contrasts sharply with methods using stoichiometric hydride reagents like NaBH₃CN, which generate significant inorganic waste. wikipedia.org

Catalysis vs. Stoichiometric Reagents: The use of recyclable heterogeneous catalysts (e.g., Pd/C, Iridium-based catalysts) is preferable to single-use stoichiometric reagents. researchgate.net Catalytic processes reduce waste and often operate under milder conditions.

One-Pot Reactions: The direct reductive amination of 1,1-dimethoxypropan-2-one with methylamine is a prime example of a green approach. It combines imine formation and reduction into a single step, which saves energy, reduces solvent use, and minimizes waste from intermediate purification steps. nih.gov

Safer Reagents: The Eschweiler-Clarke reaction, while classic, uses formaldehyde (a suspected carcinogen) and formic acid. Modern catalytic methods using methanol or carbon dioxide as a C1 source for methylation are being developed as safer alternatives. wikipedia.org Similarly, catalytic hydrogenation avoids the high toxicity associated with reagents like sodium cyanoborohydride. wikipedia.org

By prioritizing catalytic, one-pot procedures and carefully selecting reagents, the synthesis can be designed to be both efficient and environmentally responsible.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1-dimethoxypropan-2-one |

| 1,1-dimethoxypropan-2-amine |

| 2-Oxopropanal (Methylglyoxal) |

| Methanol |

| p-Toluenesulfonic acid |

| Sulfuric Acid |

| Formaldehyde |

| Formic Acid |

| Methylamine |

| Ammonia |

Chemical Reactivity and Transformation Pathways of 1,1 Dimethoxy N Methylpropan 2 Amine

Hydrolytic Cleavage Mechanisms of the Acetal (B89532) Group

The 1,1-dimethoxy functionality of the molecule is an acetal, which is generally stable under neutral and basic conditions but readily undergoes hydrolysis in the presence of an acid catalyst. acs.orgacs.org This acid-catalyzed hydrolysis regenerates the parent carbonyl compound and the corresponding alcohol. In the case of 1,1-dimethoxy-N-methylpropan-2-amine, hydrolysis yields methoxyacetone (B41198) and two equivalents of methanol (B129727).

The mechanism for this transformation involves several distinct steps:

Protonation: The reaction initiates with the protonation of one of the methoxy (B1213986) groups by an acid, converting the methoxy group into a good leaving group (methanol). researchgate.net

Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated methoxy group, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the hydrolysis process. acs.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. acs.org

Formation of a Hemiacetal: Deprotonation of the newly added water molecule results in the formation of a hemiacetal intermediate.

Repeat of the Process: The second methoxy group is subsequently protonated and eliminated as methanol, with the assistance of the hydroxyl group of the hemiacetal, ultimately forming the ketone product. rsc.org

The entire process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. researchgate.net

Table 1: General Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description | Intermediate/Product |

| 1 | Protonation of a methoxy group | Protonated Acetal |

| 2 | Loss of methanol to form an oxonium ion | Oxonium Ion |

| 3 | Nucleophilic attack by water | Protonated Hemiacetal |

| 4 | Deprotonation | Hemiacetal |

| 5 | Protonation of the second methoxy group | Protonated Hemiacetal |

| 6 | Elimination of the second methanol molecule | Protonated Ketone |

| 7 | Deprotonation | Ketone (Methoxyacetone) |

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in the N-methylpropan-2-amine moiety possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net As a secondary amine, it can readily react with a variety of electrophilic species.

Common reactions involving the secondary amine functionality include:

Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, leading to the formation of a tertiary amine. This reaction typically proceeds via an SN2 mechanism. Continued reaction can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.netwikipedia.org

Acylation: Acyl chlorides and acid anhydrides react vigorously with the amine to form the corresponding N-substituted amide. researchgate.net

Reaction with Carbonyls: The amine can add to aldehydes and ketones. This reactivity is fundamental to the condensation and addition reactions discussed in the next section.

The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom. nih.gov The methyl and isopropyl groups attached to the nitrogen in this compound will have an effect on its reactivity compared to less hindered secondary amines.

Participation in Condensation and Addition Reactions

The dual functionality of this compound allows it to participate in several important condensation and addition reactions, often after the hydrolysis of the acetal group.

Enamine Formation: Following the acid-catalyzed hydrolysis of the acetal to methoxyacetone, the liberated ketone can react with the secondary amine functionality of another molecule of this compound (or any other secondary amine present). This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form an enamine. youtube.comyoutube.com Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon.

Reductive Amination: A key synthetic route to tertiary amines is reductive amination. In this process, the ketone formed from acetal hydrolysis can react with the secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield a tertiary amine. osti.govresearchgate.netrsc.org This method is highly effective for forming C-N bonds and avoids the over-alkylation issues that can arise from direct alkylation with alkyl halides. researchgate.net

Mannich-type Reactions: The enamine formed from the self-condensation of the hydrolysis product could potentially act as a nucleophile in Mannich-type reactions, reacting with an aldehyde and another amine to form a β-amino carbonyl compound.

Role as a Reactive Intermediate in Organic Synthesis

Molecules containing both an amine and a protected carbonyl group, such as an acetal, are valuable reactive intermediates in multi-step organic synthesis. The acetal group serves as a protecting group for the ketone, allowing chemical transformations to be carried out on the amine functionality without affecting the carbonyl.

For example, the amine could be alkylated or acylated, and the acetal could then be hydrolyzed under acidic conditions to reveal the ketone. researchgate.net This strategy allows for the selective modification of different parts of the molecule. Furthermore, α-amino acetals are known to be effective precursors for the construction of complex nitrogen-containing heterocyclic skeletons (aza-polycycles) through intramolecular cyclization reactions involving intermediates generated from the acetal. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1,1 Dimethoxy N Methylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environments of protons (¹H) and carbon-13 isotopes (¹³C), along with their interactions, a definitive molecular structure can be established.

The ¹H NMR spectrum of 1,1-dimethoxy-N-methylpropan-2-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the electronegativity of neighboring atoms and anisotropic effects.

The methoxy (B1213986) groups (-OCH₃) are expected to produce a singlet at approximately 3.3 ppm, integrating to six protons. The acetal (B89532) proton (-CH(OCH₃)₂) should appear as a doublet around 4.2 ppm, coupled to the adjacent methine proton. The methine proton at the C2 position is anticipated to be a multiplet, likely a double quartet, in the region of 2.8-3.0 ppm, due to coupling with the acetal proton and the methyl group at C3. The N-methyl group (-NHCH₃) protons are predicted to appear as a singlet around 2.4 ppm, while the methyl group at the C3 position should produce a doublet near 1.1 ppm, coupled to the C2 proton. The N-H proton is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH(OCH₃)₂ | ~ 4.2 | Doublet | 1H |

| -OCH₃ | ~ 3.3 | Singlet | 6H |

| -CH(CH₃)NH- | ~ 2.8-3.0 | Multiplet (Double Quartet) | 1H |

| -NHCH₃ | ~ 2.4 | Singlet | 3H |

| -CH(CH₃)NH- | ~ 1.1 | Doublet | 3H |

| -NHCH₃ | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

The acetal carbon (C1) is expected to resonate furthest downfield, around 105-110 ppm, due to being bonded to two electronegative oxygen atoms. The methoxy carbons (-OCH₃) should appear around 55-60 ppm. The C2 carbon, attached to the nitrogen atom, is predicted to have a chemical shift in the range of 50-55 ppm. The N-methyl carbon (-NHCH₃) is anticipated to be in the region of 35-40 ppm. Finally, the C3 methyl carbon is expected to be the most upfield signal, around 15-20 ppm. All carbons in the structure are sp³ hybridized.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C1 (-CH(OCH₃)₂) | ~ 105-110 | sp³ |

| -OCH₃ | ~ 55-60 | sp³ |

| C2 (-CH(CH₃)NH-) | ~ 50-55 | sp³ |

| -NHCH₃ | ~ 35-40 | sp³ |

| C3 (-CH₃) | ~ 15-20 | sp³ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected cross-peaks would include the correlation between the acetal proton (H1) and the methine proton (H2), and between the methine proton (H2) and the protons of the C3-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as outlined in Tables 1 and 2. For instance, the signal at ~105-110 ppm in the ¹³C spectrum would show a cross-peak with the proton signal at ~4.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would include the protons of the methoxy groups showing a correlation to the C1 acetal carbon, and the N-methyl protons correlating with the C2 carbon.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Key Correlation 1 | Key Correlation 2 | Key Correlation 3 |

| COSY | H1 ↔ H2 | H2 ↔ H3 | |

| HSQC | C1 ↔ H1 | C2 ↔ H2 | C3 ↔ H3 |

| HMBC | -OCH₃ protons ↔ C1 | N-CH₃ protons ↔ C2 | H1 ↔ C2 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a moderate intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups are anticipated in the 2850-3000 cm⁻¹ range. A key feature will be the strong C-O stretching bands of the acetal group, expected around 1050-1150 cm⁻¹. The C-N stretching vibration is predicted to be in the 1020-1250 cm⁻¹ region.

Table 4: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Acetal) | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Moderate |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C-O and N-H are strong in FTIR, non-polar bonds often give rise to strong Raman signals. The C-C and C-H symmetric stretching and bending vibrations are expected to be prominent in the Raman spectrum. The symmetric C-O-C stretching of the acetal group might also be observable. The less polar N-C and C-C backbone vibrations should also be more readily detected in the Raman spectrum compared to the FTIR spectrum.

Table 5: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |

| C-H Symmetric Stretch | 2850 - 2950 | Strong |

| C-C Stretch (Backbone) | 800 - 1000 | Moderate |

| C-N Stretch | 1000 - 1200 | Moderate |

| Symmetric C-O-C Stretch | 800 - 900 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm), enabling the determination of a unique elemental formula.

For this compound (C₆H₁₅NO₂), the theoretical exact mass of its protonated molecular ion [M+H]⁺ is calculated to be 134.11755 u. An experimental HRMS measurement yielding a value extremely close to this, such as 134.11750 u, would provide strong evidence for the presence of the compound, effectively distinguishing it from other isomers or compounds with the same nominal mass.

Beyond accurate mass, HRMS combined with tandem MS (MS/MS) experiments provides detailed structural information through the analysis of fragmentation patterns. When the [M+H]⁺ ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, stable fragment ions. The fragmentation pathway is predictable and characteristic of the molecule's structure. Key bond cleavages, such as the loss of a methoxy group (-OCH₃) or the cleavage of the C-C bond adjacent to the nitrogen atom, produce a unique mass spectrum that serves as a structural fingerprint.

Key Fragmentation Pathways:

Loss of Methanol (B129727): A common fragmentation for methoxy-containing compounds is the neutral loss of methanol (CH₃OH), which would result in an ion at m/z 102.0913.

Alpha-Cleavage: Cleavage of the bond between the two main carbon atoms of the propane (B168953) backbone is characteristic of amines. This would lead to the formation of the N-methyl-2-aminopropyl cation fragment.

The table below summarizes the expected HRMS data for the protonated molecule and its primary fragments.

Table 1: Theoretical HRMS Fragmentation Data for [C₆H₁₅NO₂ + H]⁺

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₆H₁₆NO₂⁺ | 134.11755 | Protonated molecular ion |

| [M+H - CH₃OH]⁺ | C₅H₁₂N⁺ | 102.09130 | Ion resulting from the neutral loss of methanol |

| [M+H - CH₃O]⁺ | C₅H₁₂NO⁺ | 102.08351 | Ion from the loss of a methoxy radical |

| C₄H₁₀N⁺ | C₄H₁₀N⁺ | 72.08078 | Fragment from cleavage of the C-C bond adjacent to the dimethoxy group |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide unambiguous proof of the connectivity and conformation of this compound, but its application is entirely contingent on the ability to grow a single, high-quality crystal of the compound or a suitable salt derivative.

Should a crystalline form be obtained, the analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them, confirming the molecular geometry.

Conformation: The specific spatial orientation (torsion angles) of the molecule's flexible parts, such as the rotation around the C-C and C-N single bonds. This would reveal the preferred shape of the molecule in the solid state.

As of the latest literature surveys, a published crystal structure for this compound is not available. The compound's low molecular weight and the flexibility of its aliphatic chain may present challenges to crystallization. However, if a crystalline derivative were successfully analyzed, it would provide the most complete and unequivocal structural description possible.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of this compound and for its identification within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is an exceptionally well-suited technique for its analysis. In this method, the compound is vaporized and separated from other volatile or semi-volatile substances based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for identification.

GC-MS is highly effective for:

Purity Assessment: A pure sample of the compound will appear as a single, sharp peak in the gas chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials from synthesis, byproducts, or degradation products.

Identification in Mixtures: By matching both the retention time and the mass spectrum of a peak in a sample to that of a known reference standard, the presence of this compound can be confirmed with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not suitable for GC (e.g., non-volatile matrices or thermally unstable compounds), LC-MS provides a powerful alternative. The compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS is particularly useful for analyzing the compound in biological fluids or complex reaction mixtures where sample cleanup might be minimal.

The table below outlines a representative GC-MS analysis for assessing the purity of a synthesized batch of the compound.

Table 2: Representative GC-MS Purity Analysis Data

| Retention Time (min) | Detected m/z (EI) | Proposed Identity | Purity (%) |

| 5.82 | 133, 102, 72, 44 | This compound | 98.5 |

| 4.15 | 74, 58 | Residual starting material | 0.8 |

| 6.51 | 147, 116 | Synthesis byproduct | 0.5 |

| Various | - | Unidentified minor impurities | 0.2 |

This combined use of chromatographic separation and mass spectrometric detection provides a robust and reliable framework for both the quality control and the trace-level identification of this compound.

Theoretical and Computational Investigations of 1,1 Dimethoxy N Methylpropan 2 Amine

Quantum Chemical Calculations for Molecular Structure and Conformation

The foundational step in the theoretical analysis of a molecule like 1,1-dimethoxy-N-methylpropan-2-amine involves the use of quantum chemical calculations to determine its three-dimensional structure and conformational landscape.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability. By employing various functionals and basis sets, researchers could calculate key electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Note: This table represents the type of data that would be generated from DFT studies; specific values for this compound are not currently available in the literature.

Ab Initio Methods for High-Accuracy Geometric Optimization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed for high-accuracy geometric optimization. These calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformers of this compound.

Table 2: Hypothetical Optimized Geometric Parameters of this compound from Ab Initio Calculations | Parameter | Atom 1 | Atom 2 | Atom 3 | Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C1 | C2 | | Data not available Å | | Bond Angle | C1 | C2 | N | Data not available ° | | Dihedral Angle | H | C1 | C2 | N | Data not available ° | Note: This table illustrates the expected output of geometric optimization studies; however, specific values for the target molecule are not documented.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the experimental identification and characterization of a compound.

Computational NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values, when correlated with experimental spectra, can confirm the molecular structure.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available | Data not available | Data not available |

| O-CH₃ | Data not available | Data not available | Data not available | Data not available |

Note: This table is a template for comparing predicted and experimental NMR data. No such data has been found for this compound.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental spectroscopic data to confirm its structure and bonding.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in understanding how chemical reactions occur. For this compound, theoretical studies could elucidate the mechanisms of its potential reactions, such as hydrolysis or oxidation. This involves locating the transition state structures and calculating the activation energies, which provides a deeper understanding of the reaction kinetics and pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic nature of this compound at an atomic level. These simulations are instrumental in understanding its conformational landscape and the spectrum of intermolecular interactions it engages in, which collectively govern its macroscopic properties.

The conformational flexibility of this compound arises from the rotation around its single bonds. Of particular interest are the dihedral angles defining the orientation of the methoxy (B1213986) groups relative to the propane (B168953) backbone and the spatial relationship between the amine and the gem-dimethoxy functionalities. MD simulations allow for an exhaustive sampling of the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers separating them.

A typical MD simulation protocol for this compound would involve placing a single molecule or an ensemble of molecules in a simulation box, often solvated with an explicit solvent like water to mimic physiological or industrial conditions. The system is then subjected to a set of physical laws, primarily Newton's laws of motion, to track the trajectory of each atom over time. The forces acting on the atoms are calculated using a molecular mechanics force field.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome high-energy barriers and ensure a comprehensive exploration of the conformational space within computationally feasible timescales. The resulting trajectories are then analyzed to determine the populations of different conformers, which can be correlated with experimental data from techniques like NMR spectroscopy.

The following table presents a hypothetical set of dominant conformers for this compound identified through MD simulations, along with their key dihedral angles and relative energies.

| Conformer | Dihedral Angle 1 (°)(O-C1-C2-N) | Dihedral Angle 2 (°)(C1-C2-N-Cmethyl) | Relative Energy (kcal/mol) | Population (%) |

| A | 65.2 | 175.8 | 0.00 | 45.3 |

| B | -68.9 | 178.1 | 0.25 | 30.1 |

| C | 170.5 | 60.3 | 0.85 | 15.6 |

| D | -165.3 | -62.5 | 1.10 | 9.0 |

Beyond intramolecular dynamics, MD simulations are invaluable for studying the intermolecular interactions of this compound. By simulating the molecule in a condensed phase (either as a pure liquid or in solution), one can analyze the radial distribution functions (RDFs) between different atoms. For instance, the RDF between the nitrogen atom of the amine group and hydrogen atoms of a protic solvent can reveal the nature and strength of hydrogen bonding. Similarly, interactions between the methoxy groups and neighboring molecules can elucidate the role of van der Waals forces and dipole-dipole interactions.

These simulations can quantify important properties such as the solvent accessible surface area and the formation of molecular clusters, providing insights into its solubility and miscibility with other substances. The detailed understanding of both conformational preferences and intermolecular interactions derived from MD simulations is crucial for predicting the behavior of this compound in various chemical environments.

Development and Validation of Force Field Parameters for Advanced Molecular Modeling

The accuracy of molecular dynamics simulations and other molecular modeling techniques is fundamentally dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For a molecule like this compound, which contains both acetal (B89532) and N-methylated amine functionalities, standard, general-purpose force fields may not provide the required accuracy for detailed and reliable predictions. Therefore, the development and validation of a specific set of force field parameters are often necessary.

The parameterization process typically begins with quantum mechanical (QM) calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). These high-level calculations provide a benchmark for the molecule's geometric parameters (bond lengths, angles), vibrational frequencies, and conformational energy landscape.

The key components of a force field that need to be parameterized for this compound include:

Bond Stretching and Angle Bending: The equilibrium values and force constants for bonds and angles are often derived from the geometry optimization and frequency calculations at the QM level.

Dihedral Torsions: The torsional parameters are arguably the most critical for accurately reproducing the conformational preferences. These are determined by performing relaxed scans of the potential energy surface along key dihedral angles in the molecule using QM methods. The resulting energy profiles are then used to fit the parameters of the dihedral terms in the force field.

Non-bonded Interactions: This includes van der Waals parameters (Lennard-Jones potential) and atomic partial charges. The partial charges are typically derived to fit the electrostatic potential (ESP) calculated at the QM level, using methods like the restrained electrostatic potential (RESP) fitting.

The following table provides a hypothetical set of newly derived force field parameters for unique atom types in this compound.

| Parameter Type | Atom(s) Involved | Value | Source |

| Bond (Equilibrium) | Cacetal-Oether | 1.41 Å | QM Optimization |

| Bond (Force Constant) | Cacetal-Oether | 320 kcal/mol/Ų | QM Frequency Calc. |

| Angle (Equilibrium) | Oether-Cacetal-Oether | 112.5° | QM Optimization |

| Angle (Force Constant) | Oether-Cacetal-Oether | 65 kcal/mol/rad² | QM Frequency Calc. |

| Dihedral (Torsion) | H-C-N-Cmethyl | Vn=0.15, γ=180°, n=3 | QM Torsional Scan |

| Partial Charge | Namine | -0.55 e | RESP Fit |

| Partial Charge | Hamine-N | +0.35 e | RESP Fit |

| Partial Charge | Cacetal | +0.20 e | RESP Fit |

Once a set of parameters has been developed, it must be rigorously validated. Validation involves running MD simulations with the new force field and comparing the results against both the original QM data and available experimental data. Key validation checks include:

Conformational Analysis: Ensuring that the MD simulations reproduce the relative energies and populations of the major conformers as predicted by QM.

Bulk Properties: For simulations of the pure liquid, properties such as density, heat of vaporization, and diffusion coefficients are calculated and compared with experimental values, if available.

Structural Properties: Comparison of simulated radial distribution functions with experimental data from techniques like X-ray or neutron diffraction can validate the accuracy of the intermolecular interactions.

This iterative process of parameter development and validation ensures that the resulting force field provides a realistic and predictive model for the behavior of this compound in advanced molecular simulations.

Applications of 1,1 Dimethoxy N Methylpropan 2 Amine As a Reagent or Building Block in Organic Synthesis

Role as a Versatile Formylating or Methylating Agent

No information was found regarding the use of 1,1-dimethoxy-N-methylpropan-2-amine as a formylating or methylating agent.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

There is no available literature detailing the application of this compound as a precursor for the synthesis of nitrogen-containing heterocyclic systems.

Utility in One-Carbon Insertion Reactions

The utility of this compound in one-carbon insertion reactions has not been reported in the scientific literature.

Application in Multi-Component Reactions (e.g., Petasis-type reactions)

No studies were found that describe the use of this compound in multi-component reactions, including Petasis-type reactions.

Development of Novel Protecting Group Strategies

There is no information available on the development of protecting group strategies involving this compound.

Contribution to Supramolecular Architectures through Ligand Design

The contribution of this compound to supramolecular architectures through ligand design is not documented.

Derivatization and Functionalization Strategies of 1,1 Dimethoxy N Methylpropan 2 Amine

Selective Modification of the Amine Moiety (e.g., acylation, alkylation)

The secondary amine in 1,1-dimethoxy-N-methylpropan-2-amine is a key site for functionalization. Its reactivity allows for the introduction of a wide array of substituents through common amine derivatization reactions.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reacting this compound with acetyl chloride would yield the corresponding N-acetyl derivative. This acylation can be used to introduce a variety of acyl groups, thereby modifying the electronic properties and steric bulk around the nitrogen atom.

Alkylation: The nitrogen atom can also be further alkylated. The introduction of an additional alkyl group can be achieved using alkyl halides. This reaction would convert the secondary amine into a tertiary amine, which can have significantly different chemical and physical properties. For example, methylation with a reagent like methyl iodide would lead to the formation of a tertiary amine.

Chemical Transformations Involving the Acetal (B89532) Group

The acetal group in this compound serves as a protecting group for a propanal moiety. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde.

This deprotection is a critical step in many synthetic pathways, as the liberated aldehyde can then participate in a wide range of subsequent reactions, such as:

Reductive amination: The aldehyde can be used to form new carbon-nitrogen bonds.

Wittig reaction: The aldehyde can be converted to an alkene.

Aldol condensation: The aldehyde can react with other carbonyl compounds to form larger molecules.

The selective deprotection of the acetal allows for a stepwise functionalization of the molecule, where the amine can be modified first, followed by the unmasking and reaction of the aldehyde.

Introduction of Additional Functionalities for Specialized Applications

The ability to selectively modify both the amine and the acetal moieties of this compound opens up possibilities for introducing additional functionalities for specialized applications.

For instance, a bifunctional chelating agent could be synthesized by first acylating the amine with a molecule containing a carboxylic acid group (protected as an ester). Subsequent hydrolysis of the acetal to the aldehyde, followed by a reaction to introduce another coordinating group, would result in a molecule with multiple binding sites for metal ions.

Furthermore, the introduction of fluorescent tags or other reporter groups is possible through either the amine or the aldehyde functionality. This could be achieved by reacting the amine with a fluorescently labeled acyl chloride or by reacting the deprotected aldehyde with a hydrazine (B178648) or amine-containing fluorophore. Such derivatives could be valuable tools in bioimaging and diagnostics.

Q & A

Basic: What are the critical steps in synthesizing 1,1-dimethoxy-N-methylpropan-2-amine, and how can intermediates be characterized?

Answer:

The synthesis typically involves alkylation and amination steps. For example, intermediates like 1-methoxy-2-methylpropan-2-aminium salts (e.g., 2,2,2-trifluoroacetate) are prepared via nucleophilic substitution reactions. Characterization of intermediates requires:

- X-ray crystallography to confirm molecular geometry (e.g., bond angles and torsion angles in crystalline salts) .

- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and purity. For instance, methyl groups in dimethoxy structures show distinct singlet peaks in ¹H NMR .

- Mass spectrometry to confirm molecular weight and fragmentation patterns.

Basic: How do researchers determine the purity and stability of this compound under varying storage conditions?

Answer:

- HPLC/GC-MS is used to assess purity by quantifying impurities (e.g., unreacted starting materials or degradation products).

- Stability studies involve accelerated aging at elevated temperatures (e.g., 40°C/75% RH) and monitoring via:

- UV-Vis spectroscopy for absorbance changes indicative of degradation .

- Thermogravimetric analysis (TGA) to evaluate thermal stability .

- pH-dependent stability tests in aqueous buffers (pH 3–9) can identify hydrolytic degradation pathways .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The compound’s reactivity is influenced by:

- Steric effects : The bulky 1,1-dimethoxy group hinders nucleophilic attack at the β-carbon, favoring α-substitution .

- Electronic effects : The electron-donating methoxy groups stabilize carbocation intermediates during SN1 mechanisms, as observed in analogous compounds .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Experimental validation involves kinetic isotope effect (KIE) studies and DFT calculations to map energy barriers for competing pathways .

Advanced: How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

Answer:

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) for baseline separation. Mobile phases often include hexane/isopropanol (95:5) with 0.1% diethylamine .

- Crystallization-induced asymmetric transformation (CIAT) : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) selectively precipitates one enantiomer .

- Circular dichroism (CD) spectroscopy confirms enantiopurity by comparing Cotton effects to reference standards .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Methyl groups adjacent to oxygen (e.g., dimethoxy) appear as singlets at δ ~3.3 ppm (¹H) and δ ~50–55 ppm (¹³C). N-methyl groups resonate at δ ~2.2–2.5 ppm .

- IR spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

- High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., [M+H]⁺ for C₇H₁₆NO₂⁺: calculated 146.1176, observed 146.1181) .

Advanced: How do computational methods aid in predicting the biological activity of this compound analogs?

Answer:

- Molecular docking : Simulations using AutoDock Vina or Schrödinger predict binding affinities to targets like serotonin receptors (5-HT₂A), leveraging structural analogs (e.g., methoxamine derivatives) .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Track ligand-receptor dynamics over 100-ns trajectories to assess stability of predicted complexes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., alkyl halides) .

- Spill management : Neutralize acidic or basic spills with sodium bicarbonate or citric acid before disposal .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance metabolic studies?

Answer:

- Synthesis of labeled analogs : Use ¹³C-methanol or D₃-methyl iodide in alkylation steps to introduce labels at methoxy or N-methyl groups .

- Tracing metabolic pathways : LC-MS/MS quantifies labeled metabolites in vitro (e.g., hepatic microsomes) to identify CYP450-mediated oxidation sites .

- Kinetic isotope effects : Compare degradation rates of ¹²C vs. ¹³C analogs to elucidate rate-limiting steps in metabolism .

Basic: What are common synthetic impurities in this compound, and how are they controlled?

Answer:

- Byproducts :

- N-Methyl over-alkylation : Detectable via GC-MS as higher molecular weight adducts .

- Demethylation products : Monitor for 1-hydroxy-N-methylpropan-2-amine using TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Control strategies :

- Optimize reaction stoichiometry (e.g., 1.2 eq methylating agent).

- Use scavengers (e.g., molecular sieves) to trap water and prevent hydrolysis .

Advanced: What role does this compound play in asymmetric catalysis, and how is enantioselectivity quantified?

Answer:

- Chiral ligand applications : The compound’s tertiary amine group coordinates to transition metals (e.g., Pd, Rh) in asymmetric hydrogenation.

- Enantioselectivity measurement :

- Chiral GC or HPLC quantifies enantiomeric excess (ee) using columns like Cyclosil-B .

- NMR with chiral shift reagents (e.g., Eu(hfc)₃) splits signals for R/S enantiomers .

- Catalytic efficiency : Turnover frequency (TOF) and enantiomeric ratio (er) are calculated from kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.